2-氯-N-(5-(4-氟苄基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

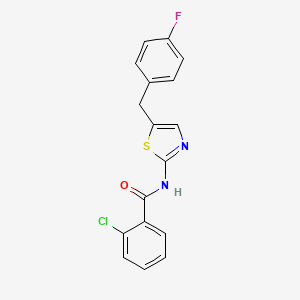

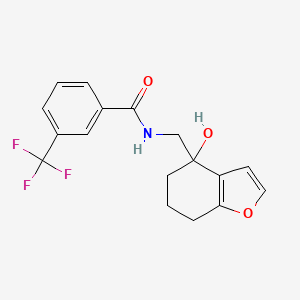

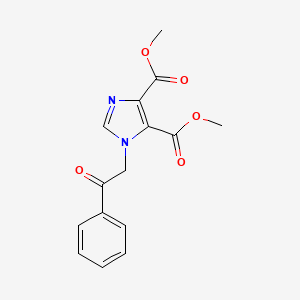

“2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H12ClFN2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide”, involves a variety of chemical reactions . The synthesis process often involves the reaction of aromatic aldehydes with 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine in absolute ethanol .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” are complex and can involve a variety of mechanisms. For instance, the compound can undergo oxidation reactions, donor-acceptor reactions, and nucleophilic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” can be determined using various analytical techniques. For instance, its molecular weight is 284.74 g/mol . Other properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and hydrogen bond donor and acceptor count can also be determined .

科学研究应用

荧光传感器开发

Suman 等人的一项研究 (2019) 侧重于基于苯并噻唑的偶氮甲碱的合成,包括与 2-氯-N-(5-(4-氟苄基)噻唑-2-基)苯甲酰胺在结构上相关的化合物。这些化合物表现出显著的溶剂变色行为和较大的斯托克斯位移,表明它们作为金属离子(例如 Al3+ 和 Zn2+)的荧光传感器的潜力。该研究重点介绍了化合物在聚集状态下的发射特性,这对于开发化学和生物系统中的灵敏和选择性荧光传感器至关重要 (G. Suman, S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019)。

抗菌研究

另一个应用涉及类似于 2-氯-N-(5-(4-氟苄基)噻唑-2-基)苯甲酰胺的衍生物的合成和表征,用于抗菌目的。Sapari 等人 (2014) 报道了硫脲衍生物的合成、表征和抗菌评价。这些化合物已被筛选出抗菌活性,展示了该化学物质在促进新型抗菌剂开发方面的多功能性 (Suhaila Sapari, B. Yamin, Aishah Hasbullah, & N. Ibrahim, 2014)。

潜在药理学试剂

苯并噻唑的结构基序(如 2-氯-N-(5-(4-氟苄基)噻唑-2-基)苯甲酰胺中发现的)因其在药物开发中的潜力而被广泛探索。Osmaniye 等人 (2018) 合成了新的苯并噻唑酰肼并研究了它们的抗癌活性。这项研究强调了此类化合物在药物化学中的重要性,尤其是它们的抗肿瘤特性。该研究表明,对苯并噻唑骨架的修饰显着影响抗癌活性,从而表明 2-氯-N-(5-(4-氟苄基)噻唑-2-基)苯甲酰胺衍生物在癌症治疗中的潜力 (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, & Z. Kaplancıklı, 2018)。

未来方向

The future research directions for “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. This could include in-depth studies of its mechanism of action, as well as the development of novel therapeutic agents based on its structure .

作用机制

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.

Mode of Action

Thiazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For instance, the compound is recommended to be stored at a temperature of 28°C , suggesting that temperature could influence its stability.

属性

IUPAC Name |

2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESNCSPUUNXZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)